4-aminobutyric acid

Neuroscience Receptor Pharmacology Binding Assay

4-Aminobutyric acid (GABA, CAS 56-12-2) is the endogenous orthosteric agonist for GABAA, GABAB, and GABAC receptors—the only universal reference standard for total specific binding in native tissue preparations. Unlike synthetic analogues (muscimol, baclofen), GABA defines the full physiological efficacy baseline for electrophysiology and FLIPR assays. Negligible BBB penetration makes it ideal for peripheral tissue studies without CNS confounding. High aqueous solubility and long-term stability ensure reliable HPLC/MS calibration. Available in bulk—request a quote.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 56-12-2
Cat. No. B1674602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminobutyric acid
CAS56-12-2
Synonyms4 Aminobutanoic Acid
4 Aminobutyric Acid
4-Aminobutanoic Acid
4-Aminobutyric Acid
Acid, Hydrochloride gamma-Aminobutyric
Aminalon
Aminalone
GABA
GABA, Lithium
gamma Aminobutyric Acid
gamma Aminobutyric Acid, Hydrochloride
gamma Aminobutyric Acid, Monolithium Salt
gamma Aminobutyric Acid, Monosodium Salt
gamma-Aminobutyric Acid
gamma-Aminobutyric Acid, Calcium Salt (2:1)
gamma-Aminobutyric Acid, Hydrochloride
gamma-Aminobutyric Acid, Monolithium Salt
gamma-Aminobutyric Acid, Monosodium Salt
gamma-Aminobutyric Acid, Zinc Salt (2:1)
Gammalon
Hydrochloride gamma-Aminobutyric Acid
Lithium GABA
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CN
InChIInChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)
InChIKeyBTCSSZJGUNDROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.2 [ug/mL] (The mean of the results at pH 7.4)
1300.0 mg/mL
Slightly soluble in water;  soluble in many non-polar solvents
Insoluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Aminobutyric Acid (CAS 56-12-2) for Research & Industrial Procurement: A Non-Substitutable Endogenous Neurotransmitter


4-Aminobutyric acid (γ-aminobutyric acid, GABA; CAS 56-12-2) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system [1]. As an endogenous amino acid, it functions as a physiological orthosteric agonist at ionotropic GABAA and GABAC receptors and at metabotropic GABAB G-protein coupled receptors [1][2]. Unlike synthetic structural analogues such as gabapentin, baclofen, or vigabatrin, GABA possesses a unique, evolutionary-conserved interaction profile with multiple native receptor subtypes and transporter systems [3]. Its fundamental role in neuronal inhibition makes it an irreplaceable standard and tool compound for basic neuropharmacology, receptor binding assays, and as a reference endogenous agonist [2][4]. The compound's specific physical properties, including high aqueous solubility and established long-term storage stability, further differentiate it as a convenient and reliable research reagent [5].

Why 4-Aminobutyric Acid (GABA) Cannot Be Replaced by Gabapentin or Baclofen in Research Applications


Scientific substitution of 4-aminobutyric acid (GABA) with in-class analogues like gabapentin or baclofen is not feasible due to profound differences in molecular target engagement, receptor subtype selectivity, and in vivo distribution. For example, gabapentin was developed as a structural GABA analogue, yet it fails to act as an agonist at native GABAA or GABAB receptors and exhibits a distinct binding profile [1]. Baclofen, while a potent GABAB receptor agonist, is a synthetic compound with no affinity for GABAA or GABAC receptors, thus cannot recapitulate the full spectrum of GABA's endogenous activity [2]. Furthermore, GABA's ability to freely cross the blood-brain barrier is negligible, a property that is fundamentally altered in its lipophilic prodrugs and transporter-substrate analogues, directly impacting experimental design for in vivo studies [3]. The quantitative evidence provided below demonstrates why these differences are not merely academic but dictate the exact compound required for a given experimental question.

Quantitative Head-to-Head Evidence: Why 4-Aminobutyric Acid (GABA) is the Preferred Compound for Specific Scientific Objectives


GABA-B Receptor Affinity: Direct Comparison vs. Baclofen and Muscimol

In a direct radioligand displacement assay using [3H]-baclofen on rat whole brain synaptic membranes, 4-aminobutyric acid (GABA) exhibited an IC50 of 0.04 µM, which is equipotent to the synthetic GABAB agonist (-)-baclofen (IC50 = 0.04 µM) [1]. In stark contrast, the GABAA agonist muscimol was only weakly active at these sites, with an IC50 of 12.3 µM, demonstrating that muscimol is a poor tool for probing GABAB receptor function [1]. This equivalence in affinity with (-)-baclofen confirms GABA's role as the endogenous orthosteric agonist at GABAB receptors, making it the essential reference standard for assays designed to measure native receptor function or screen for novel modulators that may act allosterically.

Neuroscience Receptor Pharmacology Binding Assay

GABA-A Receptor Affinity: Differentiated from Muscimol and Baclofen

In a competitive binding study using [3H]-GABA, 4-aminobutyric acid (GABA) displayed an IC50 of 400 nM for displacement of radioligand from GABAA receptor sites [1]. The potent GABAA agonist muscimol was significantly more effective, with an IC50 of 40 nM (a 10-fold higher affinity) [1]. Conversely, the GABAB agonist baclofen was markedly weaker, with an IC50 of 40 µM (a 100-fold lower affinity than GABA) [1]. This comparative profile clearly positions GABA as the endogenous, moderate-affinity orthosteric ligand for GABAA receptors, distinct from both the high-affinity synthetic agonist muscimol and the low-affinity, GABAB-selective baclofen.

Neurochemistry Ligand Binding GABA-A Receptor

Blood-Brain Barrier Permeability: GABA's Poor CNS Penetration Contrasts with Gabapentin

The intrinsic blood-brain barrier (BBB) permeability of 4-aminobutyric acid (GABA) is extremely low. In vivo studies using an arterial integral uptake technique in rats measured GABA's permeability as 2.47 ± 0.25 × 10⁻⁵ cm³·s⁻¹·g⁻¹ [1]. This is in stark contrast to the synthetic analogue gabapentin, a substrate for the L-type amino acid transporter 1 (LAT1), which demonstrates a moderate to high permeability across an in vitro BBB model, with a coefficient value of 12 × 10⁻⁶ cm/s [2]. While the units differ, the order-of-magnitude difference in values reflects the functional reality: systemically administered GABA is effectively excluded from the CNS, whereas gabapentin is designed to access it.

Pharmacokinetics Drug Delivery Blood-Brain Barrier

Aqueous Solubility: GABA is Freely Soluble, Enabling High-Concentration Stock Solutions

4-Aminobutyric acid (GABA) is freely soluble in water, with a reported solubility of 103.1 g/L (approximately 1 M) at 20°C . For comparison, its synthetic analogue gabapentin has a reported aqueous solubility ranging from 10 mg/mL to 31 mg/mL, depending on the source and pH, which corresponds to a maximum of ~180 mM at neutral pH [1]. This means GABA is over 5.5 times more soluble on a molar basis. This high solubility simplifies the preparation of concentrated stock solutions for in vitro assays and eliminates the need for organic co-solvents like DMSO, which can be problematic in cell-based assays.

Analytical Chemistry Formulation Solubility

Lyophilized Storage Stability: GABA Demonstrates 36-Month Shelf Life at -20°C

4-Aminobutyric acid (GABA) exhibits excellent stability when stored under recommended conditions. In its lyophilized (freeze-dried) powder form, it is stable for up to 36 months when stored at -20°C and kept desiccated [1]. Once dissolved in aqueous solution, the compound should be stored at -20°C and used within 3 months to prevent loss of potency [1]. This stability profile is typical for many amino acids and allows for cost-effective, long-term procurement and inventory management.

Compound Management Stability Long-Term Storage

Receptor Subtype Selectivity Profile: GABA is a Pan-Agonist, Baclofen is Highly Selective

While baclofen is a selective and potent GABAB receptor agonist, 4-aminobutyric acid (GABA) itself acts as a non-selective orthosteric agonist at all three major GABA receptor classes: GABAA, GABAB, and GABAC [1]. This is a class-level inference based on decades of established pharmacology. For instance, the GABAB receptor was historically defined by its insensitivity to the GABAA antagonist bicuculline and its high affinity for baclofen, whereas GABA activates all known GABA receptor subtypes [1][2]. Therefore, GABA cannot be replaced by baclofen in experiments designed to study the integrated response of a neuronal circuit that involves both GABAA and GABAB receptor activation, or in assays aimed at identifying subtype-selective allosteric modulators.

Receptor Pharmacology Functional Assay Selectivity

Optimal Scientific and Industrial Applications for 4-Aminobutyric Acid (GABA) Based on Its Differentiated Profile


Gold Standard for Native GABAA and GABAB Receptor Binding Assays

Given its well-defined affinity for both GABAA (IC50 = 400 nM) and GABAB (IC50 = 40 nM) receptors, GABA is the essential radioligand and competitor for establishing baseline binding in native tissue preparations [1][2]. It is the only compound that can serve as a universal reference for both receptor classes. Using muscimol (selective for GABAA) or baclofen (selective for GABAB) would provide an incomplete picture of the GABAergic system. Researchers screening for novel GABAergic compounds or investigating receptor expression in disease models should use GABA to define total specific binding before employing subtype-selective agents [1][2].

Reference Agonist in In Vitro Electrophysiology and Calcium Flux Assays

For patch-clamp electrophysiology or fluorescent imaging plate reader (FLIPR) assays on native or recombinant GABA receptors, GABA is the endogenous, non-selective agonist of choice [3]. Its use allows for the determination of the maximum physiological response (efficacy) at GABAA, GABAB, and GABAC receptors, providing a crucial benchmark against which the effects of synthetic agonists, antagonists, and allosteric modulators can be measured. While muscimol may yield a larger current in GABAA receptor studies, GABA's response is the physiologically relevant standard [2].

Investigation of Peripheral GABAergic Signaling and Non-Neuronal Roles

Because its ability to cross the intact blood-brain barrier is negligible [4], systemically administered GABA is an ideal tool for studying the function of GABA and its receptors in peripheral tissues. This includes research on GABA's role in the enteric nervous system, pancreatic islet function, immune cell modulation, and other non-CNS sites, without confounding central effects [5]. In these contexts, brain-penetrant analogues like gabapentin or vigabatrin would be inappropriate due to their CNS activity.

Analytical Standard for Metabolomics and Neurochemical Profiling

Due to its high purity, well-defined solubility, and long-term stability, 4-aminobutyric acid is a reliable analytical standard for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays designed to quantify endogenous GABA levels in biological fluids and tissue extracts [6]. Its stable physicochemical properties ensure accurate and reproducible calibration curves, which is essential for neurochemical studies of disorders like epilepsy, anxiety, and Huntington's disease.

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